Golotimod hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

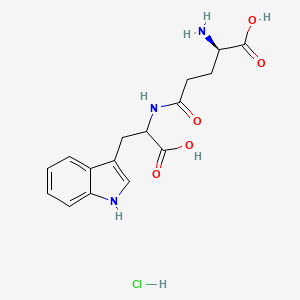

Golotimod hydrochloride is synthesized through a series of chemical reactions involving the coupling of Gamma-D-glutamyl and L-tryptophan. The synthetic route typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .

Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Golotimod hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Golotimod hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study peptide synthesis and modification.

Biology: The compound is investigated for its immunomodulatory effects, particularly its ability to stimulate T-lymphocyte differentiation and macrophage function.

Medicine: this compound has shown potential in treating tuberculosis, recurrent genital herpes simplex virus type 2, and oral mucositis induced by radiation or chemotherapy.

Industry: The compound is used in the development of new antimicrobial agents and immunomodulatory therapies .

Mécanisme D'action

Golotimod hydrochloride exerts its effects by modulating the Toll-like receptor pathway. It enhances the immune response by stimulating the differentiation and proliferation of T-lymphocytes and macrophages. The compound increases the production of cytokines such as interleukin-2 and interferon-gamma, which play crucial roles in immune activation and pathogen clearance. By targeting specific receptors on immune cells, this compound activates intracellular signaling cascades that enhance the body’s ability to fight infections and malignancies .

Comparaison Avec Des Composés Similaires

Golotimod hydrochloride is unique due to its dual immunomodulatory and antimicrobial properties. Similar compounds include:

Thymosin alpha-1: Another immunomodulatory peptide used in the treatment of viral infections and cancer.

Imiquimod: An immune response modifier used to treat skin conditions caused by viral infections.

Levamisole: An immunomodulatory agent used as an adjuvant in cancer therapy.

Compared to these compounds, this compound has a broader range of applications and a unique mechanism of action that targets multiple components of the immune system .

Propriétés

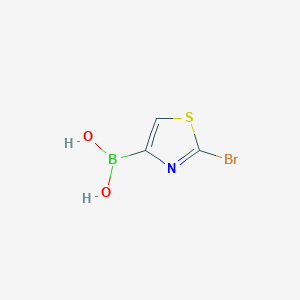

Formule moléculaire |

C16H20ClN3O5 |

|---|---|

Poids moléculaire |

369.80 g/mol |

Nom IUPAC |

(2R)-2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13?;/m1./s1 |

Clé InChI |

YYTBHYZPAMPQGT-ZRMPQGGQSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)

![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)

![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)

![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)

![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)

![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)

![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)

![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)

![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)